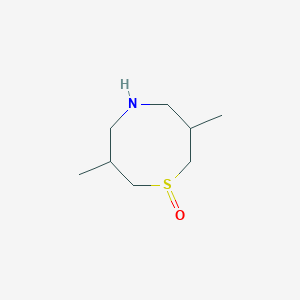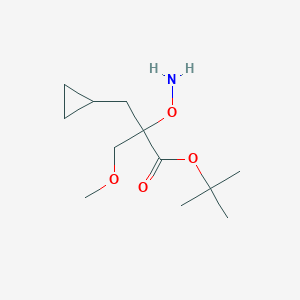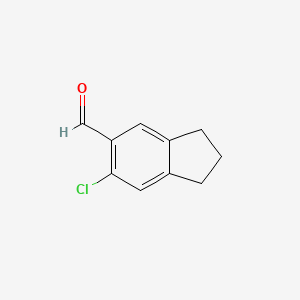
6-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C10H9ClO. It is a derivative of indene, a bicyclic hydrocarbon, and features a chloro substituent at the 6th position and an aldehyde functional group at the 5th position. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the chlorination of 2,3-dihydro-1H-indene followed by formylation. One common method includes the use of 3-chloropropionyl chloride and chlorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and formylation steps, with optimizations for yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation and recrystallization to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: 6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 6-Chloro-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 6-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro substituent can also participate in interactions with biological molecules, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group instead of an aldehyde.
2,3-Dihydro-1H-indene-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.
6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
6-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Eigenschaften
Molekularformel |
C10H9ClO |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
6-chloro-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C10H9ClO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-6H,1-3H2 |
InChI-Schlüssel |
NWUUMWRFBJZUFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(C=C2C1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(1-Cyclopropylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13226912.png)
![2-[(2-Methoxyethyl)amino]-5-(3-methoxyphenyl)benzonitrile](/img/structure/B13226917.png)
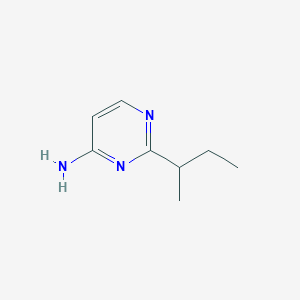

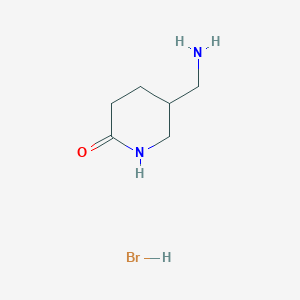
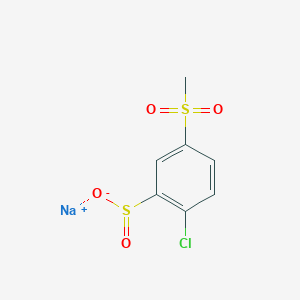
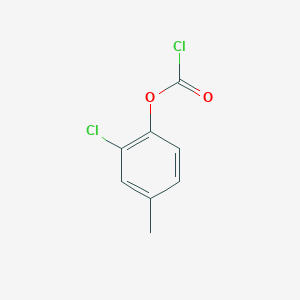
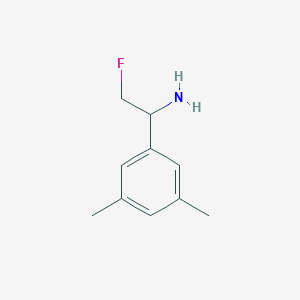
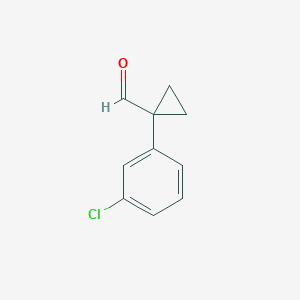
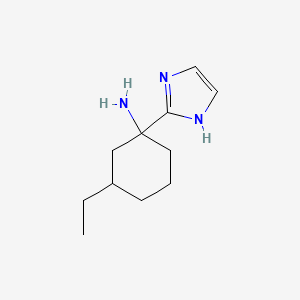
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13226976.png)
